molecular formula C13H12N2O2 B145438 ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate CAS No. 126718-04-5

ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate

Cat. No. B145438
M. Wt: 228.25 g/mol
InChI Key: BORDUBSKEZATIX-UHFFFAOYSA-N
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Description

Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and organic materials. The indole ring system is a common structural motif in many natural products and active pharmaceutical ingredients.

Synthesis Analysis

The synthesis of related indole carboxylate derivatives has been explored through various methods. For instance, methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates were prepared from Morita-Baylis-Hillman acetates of 2-(acylamino)benzaldehydes, followed by acetylation and cyanation . This method showcases the utility of the Morita-Baylis-Hillman reaction in constructing indole derivatives with a cyanomethyl group.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a five-membered pyrrole ring. In the case of ethyl 7-cyanomethyl-1H-indole-1-carboxylate, the ethyl carboxylate plane forms a dihedral angle with the indole ring system, and the molecules are linked into centrosymmetric dimers by strong π–π interactions in the crystal structure . These structural features are crucial for the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including cyclopropanation-ring expansion reactions , intramolecular cyclizations , and Friedel-Crafts acylation . These reactions allow for the functionalization of the indole core and the introduction of various substituents, which can significantly alter the chemical and biological properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the presence of substituents such as the cyanomethyl group can affect the compound's polarity, solubility, and reactivity. The crystal structure of ethyl 7-cyanomethyl-1H-indole-1-carboxylate reveals that the molecules form dimers and are stacked along the crystal axis, which may impact the compound's melting point and solubility . Additionally, the reactivity of the indole ring can be modulated by the presence of electron-withdrawing or electron-donating groups, which can be strategically introduced through synthetic transformations .

Scientific Research Applications

Acylation Reactions

Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate is extensively used in acylation reactions. For example, it undergoes the Friedel-Crafts acylation, reacting with various acylating agents to yield acylated products at specific positions on the indole nucleus (Tani et al., 1990). Additionally, it's involved in a general method for C-3 acylation, effectively yielding ethyl 3-acylindole-2-carboxylates (Murakami et al., 1985).

Photochemistry and Synthesis of Indoles

The compound plays a crucial role in photochemistry, especially in the synthesis of indole derivatives. Irradiation of certain derivatives in ethanol leads to the formation of specific indole carboxylates with potential as synthetic intermediates (Ikeda et al., 1977). It also contributes to the synthesis of homoindoles through photochemical reactions (Ikeda et al., 1974).

Catalysis and Hydrogenation

In catalysis, this chemical is used in the selective hydrogenation process. A study shows its conversion to tetrahydro-1H-indole-2-carboxylate using a specific catalyst, demonstrating its application in chemical synthesis (Ruqi et al., 2014).

Novel Syntheses and Reactions

Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate is involved in diverse syntheses, like the preparation of benzoylamino derivatives, indicating its versatility in organic synthesis (Cucek & Verček, 2008). Another study explores its use in novel dimerization reactions, forming unique indole derivatives (Nagarathnam & Johnson, 1993).

Advanced Applications

Further advanced applications include its role in the synthesis of new antiarrhythmic agents and in three-component tandem reactions for the synthesis of pyrimido[1,2-a]indoles (Javed & Shattat, 2005), (Gupta et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to refer to the compound’s Safety Data Sheet (SDS) for detailed information .

properties

IUPAC Name

ethyl 1-(cyanomethyl)indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)12-9-10-5-3-4-6-11(10)15(12)8-7-14/h3-6,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORDUBSKEZATIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351907
Record name ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate

CAS RN

126718-04-5
Record name ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ethyl indole-2-carboxylate (6.0 g) was dissolved in dimethylformamide (60 ml) and sodium hydride (60% in oil, 1.4 g) was added under ice-cooling. After stirring for 30 minutes, bromoacetonitrile (2.3 ml) was added and the mixture was stirred. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated, and the residue was recrystallized from ethyl acetate to give 6.6 g of ethyl 1-cyanomethylindole-2-carboxylate.
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6 g
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60 mL
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1.4 g
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2.3 mL
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Synthesis routes and methods III

Procedure details

A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet was purged with nitrogen and charged with ethyl indole-2-carboxylate (10.0 g, 52.9 mmol) and DMF (100 mL). The solution was cooled to 0° C. using an ice bath. NaH (60% dispersion in mineral oil, 2.54 g, 63.5 mmol) was added. The resulting mixture was stirred at room temperature for 1 h. After that time, bromoacetonitrile (7.62 g, 63.5 mmol) was added. The mixture was stirred at room temperature for 14 h. After that time, the reaction mixture was concentrated under reduced pressure and the residue was partitioned between ethyl acetate (300 mL) and water (900 mL). The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (3×300 mL). The combined organic layers were washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography to afford a 66% yield (8.00 g) of 102a as an off-white solid: mp 65-67° C.; 1H NMR (300 MHz, CDCl3) d 7.72 (d, 1H, J=8.1), 7.44 (m, 3H), 7.25 (m, 1H), 5.62 (s, 2H), 4.42 (q, 2H, J=7.2 Hz), 1.43 (t, 3H, J=7.2 Hz); MS (ESI+) m/z 229.1 (M+H).
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10 g
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100 mL
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66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate

Citations

For This Compound
1
Citations
L Guandalini, E Martini, F Gualtieri, MN Romanelli… - Arkivoc, 2004 - flore.unifi.it
Some frozen analogues of 1,1-dimethyl-4-phenylpiperazinium iodide (DMPP) and of 1-(3-pyridyl)piperazine have been synthesized and tested on rat cerebral cortex by means of …
Number of citations: 7 flore.unifi.it

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